molecular formula C13H13NO B12559751 Benzenamine, N-hydroxy-2-(phenylmethyl)- CAS No. 180677-34-3

Benzenamine, N-hydroxy-2-(phenylmethyl)-

Cat. No.: B12559751
CAS No.: 180677-34-3
M. Wt: 199.25 g/mol
InChI Key: ARVAOUIHONRZFL-UHFFFAOYSA-N
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Description

Benzenamine, N-hydroxy-2-(phenylmethyl)- is an organic compound with the molecular formula C13H13NO It is a derivative of benzenamine (aniline) where the amino group is substituted with a hydroxy group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-hydroxy-2-(phenylmethyl)- typically involves the reaction of benzenamine with hydroxylamine and a phenylmethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-hydroxy-2-(phenylmethyl)- may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of nitrobenzene derivatives, followed by the introduction of the hydroxy and phenylmethyl groups through subsequent reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-hydroxy-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.

    Substitution: The hydroxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzenamine, N-hydroxy-2-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, N-hydroxy-2-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with other molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine (Aniline): The parent compound without the hydroxy and phenylmethyl substitutions.

    N-Hydroxyaniline: Similar structure but lacks the phenylmethyl group.

    Phenylhydroxylamine: Contains a hydroxy group but differs in the position and nature of other substituents.

Uniqueness

Benzenamine, N-hydroxy-2-(phenylmethyl)- is unique due to the presence of both hydroxy and phenylmethyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

180677-34-3

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-(2-benzylphenyl)hydroxylamine

InChI

InChI=1S/C13H13NO/c15-14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14-15H,10H2

InChI Key

ARVAOUIHONRZFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NO

Origin of Product

United States

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